N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide
Description
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2(7),3,5-triene-12-carboxamide is a tricyclic carboxamide derivative characterized by a rigid bicyclic core fused with a triazene ring system.
Properties
IUPAC Name |
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-14(2,3)17-13(19)18-9-4-5-12(18)10-7-15-8-16-11(10)6-9/h7-9,12H,4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUVARIFWNKXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1C2CCC1C3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazatricyclic core: This step involves the cyclization of a suitable precursor, often under acidic or basic conditions, to form the triazatricyclic structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions, typically using tert-butyl halides in the presence of a strong base.
Carboxamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazatricyclic core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its tricyclo[7.2.1.0²,⁷]dodeca-triene scaffold and tert-butyl carboxamide substituent. Below is a comparative analysis with analogs identified in the literature and commercial catalogs:
Structural Analogues and Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Comparative Insights
Core Modifications :
- The parent tricyclo[7.2.1.0²,⁷]dodeca-triene core is conserved across analogs. However, substitutions at the 12-position (e.g., carboxamide vs. furan-carbonyl) dictate electronic and steric profiles. For example, the furan derivative (CAS: 1903440-64-1) exhibits a planar aromatic substituent, contrasting with the bulky tert-butyl group in SY218108, which may reduce metabolic degradation .
Functional Group Impact: Carboxamide vs. Amino vs. Aryl Groups: Amino-substituted analogs (e.g., C₁₅H₂₁N₃O₂) offer hydrogen-bonding sites, whereas phenylpropanone derivatives (e.g., C₁₈H₁₉N₃O) prioritize lipophilicity .
Commercial Availability :
- SY218108 and its analogs are marketed as research-grade building blocks, with prices and stock levels varying by supplier (e.g., Enamine Ltd. and others) .
Biological Activity
N-tert-butyl-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse scientific literature.
Chemical Structure and Properties
The compound features a triazatricyclo structure, which contributes to its potential reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 244.29 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by targeting metabolic pathways involved in cell proliferation.
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes linked to cancer progression, such as 11β-HSD1 and 11β-HSD2.
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit the activity of enzymes critical for steroid metabolism. For instance, derivatives of similar structures have been shown to exhibit significant inhibition rates:
| Compound | Enzyme Target | Inhibition Rate (%) at 10 µM |
|---|---|---|
| 3h | 11β-HSD1 | 82.5 |
| 3f | 11β-HSD2 | 53.57 |
These results indicate that structural modifications can enhance the inhibitory potency against these enzymes, suggesting a pathway for further drug development.
Case Studies
- Study on Anticancer Properties : A recent study explored the effects of N-tert-butyl derivatives on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis in treated cells.
- Enzyme Activity Analysis : Another research focused on the inhibition of 11β-HSD enzymes by the compound and its derivatives. It was found that the presence of bulky substituents like tert-butyl enhanced the inhibitory effects compared to smaller alkyl groups.
The mechanism by which this compound exerts its biological effects may involve:
- Binding Affinity : The compound's unique structure allows it to bind effectively to target enzymes.
- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in steroid metabolism, it may disrupt pathways that are often hijacked by cancer cells for growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
